Several synthetic routes have been explored for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. One common approach involves the reaction of 1-benzylpiperidin-4-one with a Grignard reagent, such as methylmagnesium bromide. [] This reaction yields the desired product as a racemic mixture, which can be further separated into individual enantiomers if needed.
Another method utilizes the reduction of the corresponding carboxylic acid, 1-benzyl-4-(hydroxymethyl)piperidine-4-carboxylic acid. [] This reduction can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
The molecular structure of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, ] X-ray crystallography studies have provided detailed insights into its three-dimensional structure and conformation. [, , ] These studies reveal that the piperidine ring typically adopts a chair conformation, with the benzyl and hydroxymethyl substituents occupying equatorial positions to minimize steric hindrance.
Studies have investigated the pharmacological properties of Ro 63-1908, a derivative of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, as a subtype-selective NMDA receptor antagonist. [] This compound exhibited potent and selective antagonism towards the NR2B subtype of NMDA receptors, demonstrating neuroprotective effects in vitro and in vivo.
Research has focused on developing cholinesterase inhibitors based on hybrid molecules incorporating 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol and (α)-lipoic acid. [] This study led to the identification of compound 17 as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), comparable in efficacy to galantamine.
Trisubstituted 4-azahexacyclo[5.4.1.0(2,6).0(3,10).0(5,9).0(8,11)]dodecane-3-ol analogs, structurally related to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, have been synthesized and evaluated for their affinities at sigma-1 and sigma-2 receptors. [] These compounds exhibited high affinity for sigma receptors, showcasing their potential as ligands for these receptors.
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues, structurally similar to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, have emerged as novel glutaminase 1 inhibitors with potential applications in glioblastoma chemotherapy. [] Quantitative structure-activity relationship (QSAR) studies have been conducted to optimize the antineoplastic efficacy of these compounds.
Research has explored the potential of 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one (7g) and its analogs, structurally related to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, as inhibitors of CARM1. [] These compounds exhibited high selectivity for CARM1 inhibition and demonstrated promising cellular activity in reducing PSA promoter activity in LNCaP cells.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4